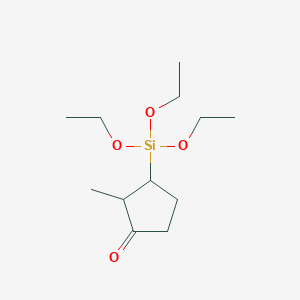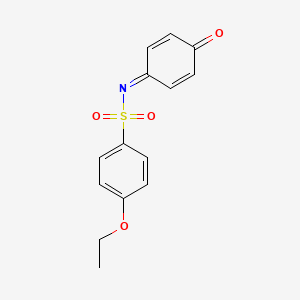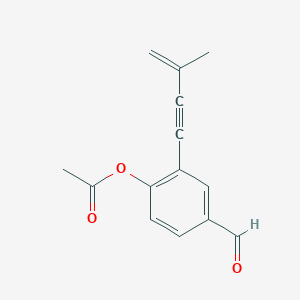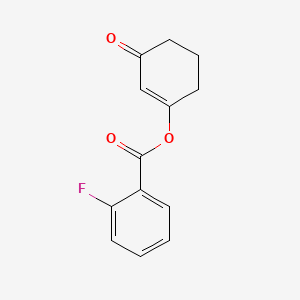
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a methyl group and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one typically involves the reaction of 2-methylcyclopentanone with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The triethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its organosilicon properties.
Wirkmechanismus
The mechanism by which 2-Methyl-3-(triethoxysilyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in materials science for creating cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-cyclopenten-1-one: This compound is similar in structure but lacks the triethoxysilyl group.
1,3-Cyclopentanedione, 2-methyl-: Another similar compound that features a cyclopentanone ring with a methyl group but lacks the triethoxysilyl group.
Uniqueness
2-Methyl-3-(triethoxysilyl)cyclopentan-1-one is unique due to the presence of the triethoxysilyl group, which imparts distinct properties such as enhanced reactivity and the ability to form siloxane bonds. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
150502-29-7 |
|---|---|
Molekularformel |
C12H24O4Si |
Molekulargewicht |
260.40 g/mol |
IUPAC-Name |
2-methyl-3-triethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C12H24O4Si/c1-5-14-17(15-6-2,16-7-3)12-9-8-11(13)10(12)4/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
NVPBFTQAIXJMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1CCC(=O)C1C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)

![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)




![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
